

# A Technical Guide to ARL16: Cellular Functions and Potential Disease Associations

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## **Abstract**

ADP-ribosylation factor-like protein 16 (ARL16) is a divergent and relatively understudied member of the ARF family of small GTPases. Emerging evidence implicates ARL16 as a critical regulator of intracellular trafficking, particularly in the context of primary cilia formation and function. Dysfunction of ARL16 is therefore predicted to be associated with a class of genetic disorders known as ciliopathies. Furthermore, independent research has identified ARL16 as a negative regulator of the innate immune response. This technical guide synthesizes the current understanding of ARL16's cellular roles, summarizes key experimental findings, provides detailed methodologies from seminal studies, and explores the potential diseases associated with its mutation or dysfunction. While direct causation in human disease is still under investigation, the molecular evidence strongly suggests that ARL16 is a protein of significant interest for pathologies related to cilia and immune signaling.

## **Introduction to ARL16**

ARL16 is a member of the ARF (ADP-ribosylation factor) family, a branch of the Ras superfamily of small GTP-binding proteins.[1] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a variety of cellular processes.[2] The ARF family is broadly implicated in vesicular trafficking and cytoskeletal organization.[3][4] ARL16 itself is a highly conserved protein found across most



ciliated eukaryotes, yet it is one of the least characterized members of its family in mammals.[5] [6] Its sequence is notably divergent, sharing only about 27% identity with ARF1.[5][6] Database searches indicate that ARL16 mRNA is widely expressed in mammalian tissues.[5][7] Initial high-level database associations have linked ARL16 to conditions such as Joubert Syndrome 8 and Childhood-Onset Schizophrenia, although direct mutational evidence in patients has not yet been established.[8]

## **Core Cellular Functions of ARL16**

Current research points to two primary cellular domains for ARL16 function: regulation of primary cilia and modulation of the innate immune response.

# **Role in Ciliary Biology and Trafficking**

The strongest evidence for ARL16 function lies in its role in the biology of the primary cilium, a microtubule-based organelle that acts as a sensory and signaling hub for the cell.[5] Loss of ARL16 has profound effects on ciliogenesis (the formation of cilia), ciliary protein composition, and cilia-dependent signaling pathways.[9]

Key Findings from Arl16 Knockout (KO) Models:

- Defective Ciliogenesis: Mouse embryonic fibroblasts (MEFs) with a knockout of Arl16 show a significant reduction in the percentage of ciliated cells compared to wild-type (WT) cells.[5]
   [10]
- Altered Ciliary Morphology: Paradoxically, the cilia that do form in Arl16 KO cells are, on average, significantly longer than those in WT cells.[5]
- Disrupted Protein Trafficking: ARL16 is essential for the proper trafficking of key proteins
  from the Golgi apparatus to the primary cilium. In Arl16 KO cells, several critical ciliary
  proteins, including ARL13B, ARL3, INPP5E, and the intraflagellar transport (IFT) protein
  IFT140, are lost from the cilia.[9][11] Concurrently, INPP5E and IFT140 accumulate
  abnormally at the Golgi apparatus, indicating a specific defect in their export pathway.[9][11]
- Impaired Sonic Hedgehog (Shh) Signaling: The Shh pathway is a crucial signaling cascade
  that operates through the primary cilium. Due to the mislocalization of essential ciliary
  components, Arl16 KO cells exhibit a blunted transcriptional response to Shh stimulation.[5]



The central role of ARL16 appears to be the regulation of a specific Golgi-to-cilia traffic pathway, ensuring that proteins like IFT140 and INPP5E are correctly exported to the cilium.[9]

// Healthy Pathway Golgi -> ARL16 [style=invis]; ARL16 -> IFT140\_Golgi [label=" Regulates\nExport", style=dashed, color="#34A853", fontcolor="#202124", arrowhead=open]; ARL16 -> INPP5E\_Golgi [style=dashed, color="#34A853", fontcolor="#202124", arrowhead=open]; IFT140\_Golgi -> IFT140\_Cilia [label="Trafficking", color="#4285F4", fontcolor="#202124"]; INPP5E\_Golgi -> INPP5E\_Cilia [label="Trafficking", color="#4285F4", fontcolor="#202124"]; INPP5E\_Cilia -> ARL3\_Cilia -> ARL13B\_Cilia -> Cilium [style=invis]; IFT140\_Cilia -> Cilium [style=invis];

// Disrupted Pathway KO -> ARL16 [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; IFT140\_Golgi -> IFT140\_Cilia [style=invis]; INPP5E\_Golgi -> INPP5E\_Cilia [style=invis]; ARL16 -> KO [style=invis];

{rank=same; IFT140\_Golgi; INPP5E\_Golgi;} {rank=same; IFT140\_Cilia; INPP5E\_Cilia; ARL3\_Cilia; ARL13B\_Cilia;} } . Caption: ARL16-mediated trafficking from the Golgi to the Cilium.

## **Role in Innate Immunity**

Separate from its function at the cilium, ARL16 has been identified as a negative regulator of the RIG-I-like receptor (RLR) signaling pathway, a key component of the innate immune response to viral infections.[12]

- Interaction with RIG-I: ARL16 directly interacts with the C-terminal domain (CTD) of RIG-I, a cytoplasmic sensor that detects viral RNA.[12]
- GTP-Dependent Inhibition: This interaction is GTP-dependent. In its active, GTP-bound state, ARL16 binds to RIG-I and suppresses its ability to sense and associate with viral RNA. This, in turn, inhibits the downstream signaling cascade that leads to the production of type I interferons (IFNs).[12]
- Physiological Suppression: Overexpression of ARL16 inhibits IFN-β production, while knockdown of endogenous ARL16 enhances it, indicating that ARL16 is a physiological suppressor of the RIG-I pathway.[12]



// Activation Virus -> ARL16\_GDP [color="#34A853", arrowhead=open]; ARL16\_GDP -> ARL16\_GTP [label=" GTP\nGDP", color="#4285F4", fontcolor="#202124"];

// Signaling Cascade ViralRNA -> RIGI [label=" Sensed by", color="#4285F4", fontcolor="#202124"]; RIGI -> VISA [color="#4285F4", fontcolor="#202124"]; VISA -> TBK1 [color="#4285F4", fontcolor="#202124"]; TBK1 -> IRF3 [color="#4285F4", fontcolor="#202124"]; IRF3 -> IFN [color="#4285F4", fontcolor="#202124"];

// Inhibition ARL16\_GTP -> RIGI [label="Inhibits RNA\nBinding", color="#EA4335", fontcolor="#202124", arrowhead=tee]; } . Caption: ARL16-mediated inhibition of the RIG-I antiviral pathway.

## **Potential Disease Associations**

The cellular functions of ARL16 strongly suggest its involvement in specific human pathologies, primarily ciliopathies and potentially disorders of immune regulation.

## Ciliopathies

Ciliopathies are a group of clinically and genetically heterogeneous disorders caused by defects in the formation or function of primary cilia.[5] Given the dramatic ciliary defects observed in Arl16 KO models, mutations in ARL16 are highly likely to cause a ciliopathy in humans.[5] Many ciliopathies, such as Joubert syndrome, involve neurological abnormalities (e.g., cerebellar vermis hypoplasia), retinal dystrophy, and renal disease.[13]

Joubert Syndrome (JS): This rare neurodevelopmental disorder is characterized by a specific brain malformation known as the "molar tooth sign."[13][14] It is caused by mutations in numerous genes, all of which encode proteins that localize to or are associated with the primary cilium, including ARL13B and INPP5E—two proteins directly impacted by ARL16 loss.[5][13] The functional connection between ARL16 and known JS-causing genes makes it a strong candidate gene for this condition.[8]

# **Neurological and Psychiatric Disorders**

The dense concentration and critical signaling roles of primary cilia in neurons suggest that ciliary dysfunction can contribute to neurological and psychiatric conditions.



• Childhood-Onset Schizophrenia: While the evidence is associative, ARL16 has been linked to schizophrenia in genomic databases.[8] The genetic architecture of schizophrenia is complex, but disruption of neurodevelopmental processes, in which cilia play a key role, is a leading hypothesis. Further research is required to validate this association.

### Cancer

ARF family proteins are often dysregulated in cancer, where they can influence cell migration, invasion, and proliferation.[4] An analysis of cutaneous melanoma found that ARL16 expression was decreased in metastatic samples compared to primary tumors and normal skin, suggesting a potential role in tumor progression.[5]

# **Immune and Inflammatory Disorders**

The role of ARL16 in suppressing the RIG-I pathway suggests that its dysfunction could lead to an improperly regulated innate immune response.[12] Loss-of-function mutations might result in hyper-inflammatory responses to viral infections, while gain-of-function mutations could potentially impair viral clearance.

# **Quantitative Data Summary**

The following tables summarize key quantitative findings from cellular studies of Arl16 knockout (KO) mouse embryonic fibroblasts (MEFs).

Table 1: Effects of Arl16 Knockout on Ciliation and Ciliary Length



Parameter	Wild-Type (WT) MEFs	Arl16 KO MEFs	p-value	Reference
% Ciliated Cells (24h serum starvation)	~60%	~35%	0.0175	[7]
% Ciliated Cells (48h serum starvation)	~70%	~45%	0.0209	[7]
Average Cilia Length (48h serum starvation)	2.67 μm	5.09 μm	<0.0001	[10]

Table 2: Effects of Arl16 Knockout on Ciliary Protein Localization

Protein	Localization in WT Cilia	Localization in Arl16 KO Cilia	Reference
ARL13B	Readily detected	Dramatically reduced	[5]
ARL3	Readily detected	Not detected	[5]
INPP5E	Readily detected	Not detected	[5]
IFT140	Readily detected	Not detected	[5]

Table 3: Effects of Arl16 Knockout on Sonic Hedgehog (Shh) Signaling

Transcriptional Target	Fold Change (Shh- stimulated WT)	Fold Change (Shh- stimulated Arl16 KO)	Reference
Gli1 mRNA	~12-fold increase	~4-fold increase	[5]
Ptch1 mRNA	~6-fold increase	~2.5-fold increase	[5]

# **Key Experimental Protocols**



The following are summarized methodologies for key experiments used to characterize ARL16 function.

## **Generation of Arl16 Knockout Cell Lines**

- Method: CRISPR/Cas9-mediated gene editing.[5]
- Target: Exon 2 of the murine Arl16 gene was targeted using two distinct guide RNAs.[6]
- Cell Line: Immortalized mouse embryonic fibroblasts (MEFs).[5]
- Procedure: MEFs were transfected with plasmids co-expressing Cas9 and the specific gRNA. Clonal lines were isolated by limiting dilution.
- Screening: Genomic DNA was extracted from clones, and the targeted region of the Arl16 gene was amplified by PCR and sequenced to identify insertions/deletions (indels) that result in frameshift mutations.[6] Lines with frameshifting mutations predicted to cause premature translation termination were selected as KO lines.[5]

// Nodes Start [label="MEF Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="Transfect with\nCas9/gRNA Plasmid", fillcolor="#FFFFF", fontcolor="#202124"]; Selection [label="Isolate Clonal Lines\n(Limiting Dilution)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Genomic DNA\nExtraction", fillcolor="#FFFFFF", fontcolor="#202124"]; PCR [label="PCR Amplification\nof Target Locus", fillcolor="#FFFFFF", fontcolor="#202124"]; Sequencing [label="Sanger Sequencing", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Identify Frameshift\nMutations (Indels)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Validated Arl16\nKO Cell Line", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Transfection [color="#34A853", arrowhead=open]; Transfection -> Selection [color="#34A853", arrowhead=open]; Selection -> Extraction [color="#34A853", arrowhead=open]; Extraction -> PCR [color="#34A853", arrowhead=open]; PCR -> Sequencing [color="#34A853", arrowhead=open]; Sequencing -> Analysis [color="#34A853", arrowhead=open]; Analysis -> End [color="#34A853", arrowhead=open]; } . Caption: Workflow for generating ARL16 knockout cell lines via CRISPR/Cas9.

# Immunofluorescence Staining for Cilia Analysis



- Cell Preparation: MEFs were grown on glass coverslips and serum-starved for 24-72 hours to induce ciliogenesis.[7]
- Fixation: Cells were fixed with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
- Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Non-specific binding was blocked using a solution of 1% BSA and 5% goat serum in PBS for 1 hour.
- Antibody Incubation: Cells were incubated with primary antibodies (e.g., anti-acetylated tubulin to mark the ciliary axoneme, anti-ARL13B, anti-IFT140) overnight at 4°C. After washing, cells were incubated with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature. Nuclei were counterstained with Hoechst.
- Imaging: Coverslips were mounted on slides, and images were acquired using a confocal or widefield fluorescence microscope.

# Quantitative Real-Time PCR (qPCR) for Shh Pathway Analysis

- Cell Treatment: WT and Arl16 KO MEFs were serum-starved and treated with Shhconditioned medium for 24 hours.[5]
- RNA Extraction: Total RNA was isolated from cells using a commercial kit (e.g., RNeasy, Qiagen).
- cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcriptase kit.
- qPCR Reaction: qPCR was performed using SYBR Green master mix with primers specific for Shh target genes (Gli1, Ptch1) and a housekeeping gene (e.g., Gapdh) for normalization.
- Analysis: Relative gene expression was calculated using the 2-ΔΔCt method.[5]

# **Future Directions and Therapeutic Implications**



The characterization of ARL16 opens several avenues for future research and potential therapeutic development.

- Identification of Human Pathogenic Variants: The foremost priority is to screen patient cohorts with unexplained ciliopathies, particularly Joubert syndrome, for mutations in the ARL16 gene. This will formally establish the link between ARL16 dysfunction and human disease.
- Elucidation of Regulatory Mechanisms: Identifying the specific Guanine Nucleotide Exchange Factors (GEFs) that activate ARL16 and the GTPase-Activating Proteins (GAPs) that inactivate it will be crucial for understanding how its function is regulated.
- Therapeutic Targeting: For ciliopathies caused by ARL16 mutations, gene therapy or small
  molecule approaches aimed at restoring the Golgi-to-cilia trafficking pathway could be
  explored. In the context of immunology, modulating ARL16 activity could represent a novel
  strategy for either boosting antiviral responses (by inhibiting ARL16) or dampening hyperinflammation (by enhancing ARL16 function).

## Conclusion

ARL16 is an emerging multifunctional GTPase with demonstrated roles in ciliary protein trafficking and innate immune regulation. While it remains one of the less-studied ARF family members, current evidence from knockout models provides a compelling molecular basis for its involvement in human disease, particularly ciliopathies like Joubert syndrome. The detailed cellular and quantitative data now available provide a solid foundation for further investigation into its pathophysiology and for its consideration as a potential target in drug development programs focused on genetic, neurological, and immunological disorders.

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